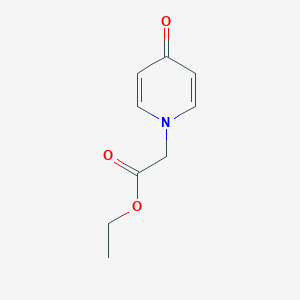

ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO3 |

|---|---|

Molecular Weight |

181.19 g/mol |

IUPAC Name |

ethyl 2-(4-oxopyridin-1-yl)acetate |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(12)7-10-5-3-8(11)4-6-10/h3-6H,2,7H2,1H3 |

InChI Key |

GUHKHJRFMVASHE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CN1C=CC(=O)C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

This technical guide provides an in-depth analysis of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate , a critical intermediate in the synthesis of heterocyclic pharmaceuticals.[1] It details the physicochemical properties, synthetic pathways, regioselectivity challenges, and medicinal chemistry applications of this scaffold.[2][3][4]

Physicochemical Profile, Synthetic Utility, and Medicinal Applications[1]

Executive Summary

This compound represents a strategic building block in the design of bioactive small molecules.[1] As an N-substituted derivative of 4-pyridone, it serves as a versatile linker, enabling the attachment of the pharmacologically privileged 4-pyridone core to other molecular entities via a stable acetate bridge. This guide explores its synthesis—specifically the control of N- vs O-alkylation—its reactivity profile, and its role as a precursor for analgesic, anti-inflammatory, and iron-chelating agents.

Molecular Identity & Physicochemical Profile[5][6][7][8][9]

The molecule consists of a 4-pyridone ring substituted at the nitrogen (position 1) with an ethyl acetate group.[1] The 4-pyridone ring is a tautomer of 4-hydroxypyridine, but the N-substituted form fixes the structure in the "one" (keto) form, imparting distinct aromatic and polar characteristics.

| Property | Description |

| IUPAC Name | This compound |

| Common Synonyms | (4-Oxo-4H-pyridin-1-yl)-acetic acid ethyl ester; 1-Ethoxycarbonylmethyl-4-pyridone |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Physical State | Crystalline Solid (Typical for polar pyridones) |

| Solubility | Soluble in polar organic solvents (DMSO, DMF, Ethanol, DCM); Limited solubility in non-polar alkanes due to the dipolar pyridone core.[1] |

| LogP (Predicted) | ~0.2 – 0.5 (Indicates moderate hydrophilicity suitable for drug-like scaffolds) |

| H-Bond Acceptors | 3 (Ester carbonyl, Pyridone carbonyl, Ether oxygen) |

| H-Bond Donors | 0 (No free NH or OH in the ester form) |

Structural Significance

The 4-pyridone ring exhibits significant dipolar character due to the contribution of the zwitterionic resonance structure (pyridinium-4-olate).[1] This increases the melting point and water solubility compared to non-polar aromatics.

Synthetic Routes & Regioselectivity[3][4][10]

The primary challenge in synthesizing this compound is controlling the regioselectivity of the alkylation step.[1] The starting material, 4-pyridone (or 4-hydroxypyridine), is an ambident nucleophile capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).[1]

Pathway A: Direct N-Alkylation (Preferred)

This is the standard industrial route.[1] Reaction of 4-pyridone with ethyl bromoacetate (or chloroacetate) in the presence of a base.[1]

-

Reagents: Ethyl bromoacetate, Base (K₂CO₃, NaH, or KOtBu), Solvent (DMF, Acetone, or Ethanol).

-

Conditions: Reflux or ambient temperature depending on the base strength.[1]

Mechanism & Regiocontrol

The ratio of N- vs O-alkylation is governed by the "Hard and Soft Acids and Bases" (HSAB) principle and solvent effects.[1]

-

N-Alkylation (Thermodynamic/Soft): The nitrogen center is softer and typically preferred under thermodynamic control or with softer electrophiles (like alkyl bromides/iodides) in polar aprotic solvents (DMF).[1]

-

O-Alkylation (Kinetic/Hard): The oxygen center is harder.[1] O-alkylation is often observed with harder electrophiles (like alkyl tosylates or sulfates) or in conditions that favor the oxyanion character (e.g., Ag salts).

Protocol for High N-Selectivity:

-

Dissolve 4-pyridone in anhydrous DMF.

-

Add 1.1 equivalents of anhydrous K₂CO₃.[1]

-

Stir to generate the pyridone anion.[1]

-

Add 1.05 equivalents of ethyl bromoacetate dropwise.

-

Stir at room temperature (or mild heat, ~60°C) for 12–24 hours.

-

Workup: Remove solvent, extract with DCM/Water. The N-isomer is typically the major product and can be purified by recrystallization or chromatography.[1]

Pathway B: Michael Addition (Alternative)

Reaction of 4-hydroxypyridine with ethyl propiolate or acrylates can yield related derivatives, though this typically forms unsaturated linkers or requires different catalysis (e.g., Triphenylphosphine).

Figure 1: Regioselectivity in the alkylation of 4-pyridone. N-alkylation is favored with alkyl halides in polar aprotic solvents.[1]

Reactivity & Functionalization[1][2][11]

Once synthesized, the ethyl ester moiety serves as a reactive handle for further diversification.

Hydrolysis to Carboxylic Acid

The ester is easily hydrolyzed to 2-(4-oxopyridin-1(4H)-yl)acetic acid .[1]

-

Reagents: LiOH or NaOH in THF/Water.

-

Utility: The resulting acid is a key intermediate for coupling with amines to form amide-linked drug candidates (e.g., peptidomimetics).

Hydrazinolysis

Reaction with hydrazine hydrate yields the hydrazide derivative.

-

Reaction: Ester + NH₂NH₂[1]·H₂O

Hydrazide.[1] -

Application: Hydrazides are precursors for forming 1,3,4-oxadiazoles or Schiff bases, which are common pharmacophores in antimicrobial research.

Electrophilic Substitution on the Ring

The 4-pyridone ring is electron-rich at positions 3 and 5.[1]

-

Halogenation: Bromination or iodination can occur at C3/C5.[1]

-

Mannich Reaction: Reaction with formaldehyde and secondary amines introduces aminomethyl groups at C3/C5, increasing solubility and altering bioactivity.

Medicinal Chemistry Applications

The N-substituted 4-pyridone scaffold is a "privileged structure" in medicinal chemistry.[1]

-

Iron Chelation Therapy: 4-Pyridones (like Deferiprone) are potent iron chelators.[1] The N-acetic acid side chain can be used to attach these chelators to polymers or targeting ligands (e.g., to target the liver or brain).

-

Analgesic & Anti-inflammatory Agents: Derivatives of 4-pyridone-1-acetic acid have shown activity as non-steroidal anti-inflammatory drugs (NSAIDs) or analgesic agents, often structurally related to acetic acid derivatives like Diclofenac but with a heterocyclic core.[1]

-

Enzyme Inhibitors: The scaffold is investigated for inhibiting matrix metalloproteinases (MMPs) and gelatinases, where the carbonyl oxygen coordinates with the active site metal (Zn²⁺) and the acetate tail interacts with specific pockets.

Analytical Characterization

To validate the synthesis of this compound, the following spectral signatures are diagnostic:

¹H NMR (DMSO-d₆ or CDCl₃)

-

Ethyl Group:

-

N-Methylene:

-

Pyridone Ring:

IR Spectroscopy

-

Ester Carbonyl: Sharp band at ~1730–1750 cm⁻¹.[1]

-

Pyridone Carbonyl: Strong band at ~1640–1660 cm⁻¹ (lower frequency due to resonance).[1]

-

C=C / C=N: Bands at ~1580–1600 cm⁻¹.[1]

Mass Spectrometry

-

Molecular Ion: [M+H]⁺ at m/z 182.[1]

-

Fragmentation: Loss of the ethyl group (29 Da) or the ethoxy group (45 Da) is common.

References

-

Regioselectivity in Pyridone Alkylation

- Mechanism of N- vs O-alkyl

-

Source: (General reference for pyridone alkylation mechanics).

-

Synthesis of Pyridone Derivatives

- Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones (Analogous methodology).

-

Source: [1]

-

Medicinal Applications

- Recent Advances of Pyridinone in Medicinal Chemistry.

-

Source:

-

Related Acrylate Synthesis

- Ph3P Catalyzed Synthesis of Alkyl 2-(4-Oxopyridin-1(4H)-yl)

-

Source: [6]

Sources

- 1. Ethyl 2-oxopyrrolidine-1-acetate | C8H13NO3 | CID 109094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 3. Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 6. scielo.org.za [scielo.org.za]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Foreword: Charting a Course into the Unknown

The 4-pyridone scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antibacterial, and antiviral properties[1]. Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate, a member of this esteemed class, represents a molecule of significant interest yet enigmatic function. To date, its precise mechanism of action remains to be fully elucidated. This guide, therefore, deviates from a descriptive account of a known mechanism. Instead, it serves as a strategic and technical roadmap for researchers, scientists, and drug development professionals, outlining a rigorous, multi-pronged approach to systematically investigate and ultimately define the biological activity of this promising compound. We will leverage insights from structurally related molecules to formulate plausible hypotheses and detail the experimental workflows required to test them, ensuring a self-validating and robust investigation.

Part 1: Foundational Biological Screening - Unveiling a Phenotype

The initial step in characterizing any novel compound is to determine its tangible biological effects. Given the broad activities of pyridone derivatives, a logical starting point is to screen for cytotoxic effects against a panel of cancer cell lines.

Hypothesized Activity: Antiproliferative and Cytotoxic Effects

Rationale: The pyridone core is prevalent in numerous compounds exhibiting anticancer properties[1][2]. For instance, novel furopyridone derivatives have shown potent cytotoxicity against esophageal cancer cell lines, with proposed interactions with METAP2 and EGFR[3]. Similarly, other pyridinone analogs have been evaluated for their effects on breast and prostate cancer cell lines[2].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This colorimetric assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, KYSE70 for esophageal cancer) in appropriate media and conditions.

-

Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Following incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation:

| Cell Line | Incubation Time (h) | IC50 (µM) of this compound |

| MCF-7 | 48 | Hypothetical Value |

| PC-3 | 48 | Hypothetical Value |

| KYSE70 | 48 | Hypothetical Value |

Workflow for Initial Cytotoxicity Screening

Caption: Workflow for assessing the cytotoxicity of this compound.

Part 2: Target Deconvolution and Mechanistic Probing

Assuming the initial screening reveals significant biological activity, the next crucial phase is to identify the molecular target(s) and elucidate the underlying mechanism.

Hypothesis 1: Inhibition of a Key Cellular Enzyme

Rationale: Many small molecule drugs exert their effects through enzyme inhibition. The structural similarity of the acetate side chain in the title compound to substrates of certain enzymes is noteworthy. For example, a compound with a similar ethyl acetate moiety attached to a different heterocyclic core, ethyl 2-(3,5-dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) acetate, was identified as a competitive inhibitor of Insulin-Degrading Enzyme (IDE)[4]. This suggests that this compound could potentially target enzymes with specific substrate-binding pockets. Other potential targets could include phosphodiesterases (PDEs), as PDE inhibitors are being explored for cancer therapy[5].

Experimental Protocol: In Vitro Enzyme Inhibition Assay (Example: IDE)

Methodology:

-

Reagents: Obtain recombinant human IDE and a fluorogenic IDE substrate.

-

Assay Setup: In a 96-well plate, combine the recombinant IDE with varying concentrations of this compound in an appropriate assay buffer.

-

Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Kinetic Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

-

Data Analysis: Plot the reaction rates against the inhibitor concentration to determine the IC50 value.

-

Mechanism of Inhibition: To determine if the inhibition is competitive, non-competitive, or uncompetitive, perform the assay with varying concentrations of both the substrate and the inhibitor. Analyze the data using Lineweaver-Burk plots[4].

Hypothesis 2: Modulation of Critical Signaling Pathways

Rationale: The antiproliferative effects of many compounds are a result of their ability to interfere with key signaling pathways that regulate cell growth, survival, and apoptosis. For instance, the PI3K/Akt signaling pathway is a central regulator of cell survival and is often dysregulated in cancer[6]. An ethyl acetate fraction from another natural product was shown to exert its effects by modulating the IRS-1/PI3K/AKT and IKK/NF-κB/TNF signaling pathways[6].

Experimental Protocol: Western Blotting for Signaling Pathway Analysis

Methodology:

-

Cell Treatment: Treat the most sensitive cancer cell line (identified in Part 1) with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved caspase-3) followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression and phosphorylation status.

Proposed Signaling Pathway for Investigation

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by the title compound.

Part 3: Concluding Remarks and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound's mechanism of action. The proposed experimental workflows, from initial phenotypic screening to target-specific assays and pathway analysis, offer a comprehensive approach to de-orphanize this compound. Positive results from these studies would warrant further investigation, including but not limited to:

-

Affinity-based target identification methods (e.g., chemical proteomics) to unbiasedly identify binding partners.

-

In vivo studies in animal models to validate the in vitro findings and assess therapeutic potential.

-

Structure-activity relationship (SAR) studies to optimize the compound's potency and selectivity through chemical modifications[7].

By following a logical and rigorous scientific process, the mechanism of action of this compound can be successfully elucidated, paving the way for its potential development as a novel therapeutic agent.

References

-

Design, Synthesis, and Biological Evaluation of Pyridone Derivatives. MDPI.[Link]

-

Synthesis of 4‐Hydroxy‐2‐pyridinone Derivatives and Evaluation of Their Antioxidant/Anticancer Activities. ResearchGate.[Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. PubMed.[Link]

-

Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. PMC.[Link]

-

Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors. PubMed.[Link]

-

Synthesis, crystal structure, antibacterial activity and computational investigations of ethyl-2-(4-[(benzofuran-2-yl)methyl]-3-methyl-6-oxopyridazin-1(6H)-yl) acetate. ResearchGate.[Link]

-

Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives. PubMed.[Link]

-

Ph P Catalyzed Synthesis of Alkyl 2-(4-Oxopyridin-1(4H)-yl)acrylates by Nucleophilic Addition to Alkyl Propiolates. Sabinet.[Link]

-

Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme. MDPI.[Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate.[Link]

-

Exploring the anti-diabetic effects and the underlying mechanisms of ethyl acetate extract from Sophora flavescens by integrat. TMR Publishing Group.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethyl 2-(3,5-Dioxo-2-p-tolyl-1,2,4-thiadiazolidin-4-yl) Acetate: A New Inhibitor of Insulin-Degrading Enzyme | MDPI [mdpi.com]

- 5. Synthesis and biological evaluation of novel pyridine derivatives as potential anticancer agents and phosphodiesterase-3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tmrjournals.com [tmrjournals.com]

- 7. Design, synthesis, SAR, and biological evaluation of new 4-(phenylamino)thieno[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate in Drug Discovery

This guide details the technical utility, synthesis, and medicinal chemistry applications of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate , a critical heterocyclic building block.

Executive Summary

This compound represents a versatile scaffold in medicinal chemistry, functioning primarily as a solubilizing promoiety and a pharmacophore precursor . While the 4-pyridone core is historically associated with iron chelation (e.g., Deferiprone) and tyrosinase inhibition, the N-acetic acid ester derivative serves a distinct role: it enables the conjugation of lipophilic drugs (such as Camptothecin) to enhance bioavailability while offering a vector for targeted chemical modification.

This guide analyzes the compound's role as a "medicinal chemistry workhorse," detailing its synthesis, reactivity, and application in designing antitumor prodrugs and enzyme inhibitors.

Chemical Biology & Structural Properties[1]

The Core Scaffold

The molecule consists of a 4(1H)-pyridinone ring substituted at the nitrogen (N1) position with an ethyl acetate group.

-

Molecular Formula: C

H -

Key Feature: The 4-pyridone ring exhibits aromatic character but retains significant dipole moment, influencing solubility and hydrogen bonding.

-

Reactivity: The N1-position is the nucleophilic center during synthesis, while the ethyl ester serves as an electrophilic handle for amidation or hydrolysis.

Mechanism of Action (Context-Dependent)

Depending on the structural modifications (analogs), this scaffold operates via three distinct mechanisms:

| Mechanism | Structural Requirement | Application |

| Topoisomerase I Inhibition | Linked via ester bond to 20(S)-Camptothecin | Antitumor Prodrugs |

| Metal Chelation (Fe | Addition of 3-hydroxy group (3-hydroxypyridin-4-one) | Iron Overload, Antimicrobial |

| Enzyme Inhibition (HDAC/Tyrosinase) | Conversion of ester to aryl-hydrazones or amides | Epigenetics, Pigmentation |

Synthesis & Experimental Protocols

The synthesis of this compound requires controlling the regioselectivity between N-alkylation (desired) and O-alkylation.

Protocol: Regioselective N-Alkylation

Objective: Synthesize this compound from 4-pyridone.

Reagents:

-

4(1H)-Pyridinone (1.0 eq)

-

Ethyl bromoacetate (1.2 eq)

-

Potassium Carbonate (K

CO -

Solvent: DMF (Dimethylformamide) or Acetone

Step-by-Step Methodology:

-

Activation: Dissolve 4-pyridone in anhydrous DMF under N

atmosphere. Add K -

Alkylation: Dropwise add ethyl bromoacetate to the suspension.

-

Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (MeOH/DCM 1:9).

-

Note: Higher temperatures (>90°C) may increase O-alkylated by-products.

-

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM, wash with brine. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).

-

Validation:

H NMR should show the N-CH

Workflow Diagram: Synthesis & Divergence

The following diagram illustrates the synthetic pathway and potential downstream modifications.

Caption: Synthetic route for the title compound showing regioselectivity and downstream functionalization.

Medicinal Chemistry Applications

Antitumor Prodrugs (Camptothecin Linkers)

The most authoritative application of this scaffold is in the modification of 20(S)-Camptothecin (CPT) . CPT is potent but suffers from poor solubility and lactone instability.

-

Strategy: The 4-pyridone-1-acetic acid (derived from the ethyl ester) is esterified to the 20-OH group of CPT.

-

Outcome:

-

Solubility: The basic nitrogen in the pyridone ring enhances aqueous solubility at physiological pH.

-

Efficacy: Derivatives (e.g., Compound 11 in literature) demonstrated cytotoxicity comparable to or exceeding Topotecan against A549 (Lung) and Bel7402 (Liver) cancer lines.

-

Mechanism: The ester bond hydrolyzes in vivo, releasing the active CPT payload to inhibit Topoisomerase I.

-

HDAC Inhibitors

Analogs formed by converting the ethyl ester to an acylhydrazone (linked to an indole moiety) have shown promise as Histone Deacetylase (HDAC) inhibitors.

-

Target: HDAC2.

-

Potency: IC

values < 25 -

Logic: The pyridone ring acts as a surface recognition cap group, while the hydrazone linker fits the zinc-binding tunnel of the enzyme.

Iron Chelation & Antimicrobial Synergy

While the title compound lacks the 3-hydroxy group required for iron chelation, its 3-hydroxy analogs (e.g., 1-carboxyethyl-3-hydroxypyridin-4-one) are potent chelators.

-

Application: Treatment of iron overload (Thalassemia).[1]

-

Biofilm Disruption: N-substituted hydroxypyridinones (like CP94) facilitate the uptake of toxic metals (Ga

) into Pseudomonas aeruginosa biofilms, a strategy not possible with the unsubstituted ester.

Quantitative Data Summary

| Compound Class | Target/Cell Line | Activity Metric | Reference |

| N-Acetic Acid Ester of CPT | A549 (Lung Cancer) | IC | Li et al. [1] |

| Indole-Acylhydrazone Analog | MCF-7 (Breast Cancer) | IC | Molecular Docking [2] |

| 3-OH-Pyridone Analog (CP94) | P. aeruginosa Biofilm | Synergistic eradication with Ga | Houshmandyar et al. [3] |

References

-

Li, D. Z., et al. (2024).[2] Facile synthesis and cytotoxicity of substituted uracil-1'(N)-acetic acid and 4-pyridone-1'(N)-acetic acid esters of 20(S)-camptothecins . European Journal of Medicinal Chemistry. Link

-

NIH/PubMed Central. (2021).[1][3][4] Design, synthesis, and cytotoxicity evaluation of novel indole-acylhydrazone derivatives of 4-pyridinone as potential histone deacetylase-2 inhibitors . Journal of Research in Pharmacy Practice. Link

-

Houshmandyar, S., & Eggleston, I. M. (2021).[4] Biofilm-specific uptake of a 4-pyridone-based iron chelator by Pseudomonas aeruginosa . BioMetals. Link

-

Imberti, C., et al. (2021).[1] Synthesis, Physicochemical Properties, and Evaluation of N-Substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones . Journal of Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Abstract & Strategic Overview

The synthesis of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate represents a classic challenge in heterocyclic chemistry: controlling the alkylation of an ambident nucleophile. The starting material, 4-hydroxypyridine, exists in a tautomeric equilibrium with 4-pyridone.[1] Upon deprotonation, the resulting anion can react at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, undesired).

This protocol details a robust, field-proven methodology to favor the N-alkylated product (the pyridone) over the O-alkylated isomer (the alkoxypyridine). This scaffold is a critical intermediate in drug discovery, serving as a versatile linker for peptidomimetics, P2X7 antagonists, and Factor Xa inhibitors.

Mechanistic Insight: The Selectivity Challenge

The 4-pyridone anion possesses two nucleophilic centers.[2] According to Hard-Soft Acid-Base (HSAB) theory:

-

Oxygen (Hard Center): Favored by hard electrophiles and conditions that maximize charge density (e.g., silver salts, O-solvation).

-

Nitrogen (Soft Center): Favored by soft electrophiles and thermodynamic control.

While ethyl bromoacetate is a moderately hard electrophile, N-alkylation yields the thermodynamically more stable product due to the preservation of the amide-like resonance energy of the pyridone ring. This protocol utilizes a polar aprotic solvent (DMF) and a carbonate base to drive the reaction toward the thermodynamic N-isomer.

Reaction Scheme & Pathway Visualization[3]

The following diagram illustrates the tautomeric equilibrium, the competing pathways, and the conditions selected to favor the target molecule.

Figure 1: Reaction pathway distinguishing the desired N-alkylation from the competing O-alkylation.

Detailed Experimental Protocol

Materials & Reagents[4]

| Reagent | MW ( g/mol ) | Equiv. | Role | Grade/Notes |

| 4-Hydroxypyridine | 95.10 | 1.0 | Substrate | Dry, powder |

| Ethyl Bromoacetate | 167.00 | 1.1 - 1.2 | Electrophile | Lachrymator ; Handle in hood |

| Potassium Carbonate ( | 138.21 | 2.0 - 3.0 | Base | Anhydrous, granular (grind if needed) |

| DMF (N,N-Dimethylformamide) | 73.09 | N/A | Solvent | Anhydrous (keeps reaction dry) |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction | HPLC Grade |

Step-by-Step Procedure

Phase 1: Activation (Deprotonation)

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Flush with nitrogen or argon.

-

Solvation: Add 4-hydroxypyridine (1.90 g, 20.0 mmol) and anhydrous DMF (40 mL). Stir until partially dissolved.

-

Base Addition: Add

(5.52 g, 40.0 mmol) in a single portion.-

Observation: The suspension may thicken.

-

-

Activation: Stir the mixture vigorously at Room Temperature (RT) for 30–45 minutes.

-

Why? This ensures complete deprotonation of the pyridone to the anion before the electrophile is introduced, minimizing side reactions.

-

Phase 2: Alkylation

-

Addition: Cool the flask slightly (ice-water bath) if working on a large scale (>10g), as the reaction can be exothermic. For this scale (2g), RT is acceptable. Add ethyl bromoacetate (2.66 mL, 24.0 mmol) dropwise via syringe over 5 minutes.

-

Reaction: Remove the ice bath (if used) and stir at RT for 12–16 hours (overnight).

-

Optimization Note: If TLC shows slow conversion, heat to 60°C for 4 hours. However, RT is preferred to maximize N/O selectivity.

-

-

Monitoring: Check progress via TLC (Eluent: 10% MeOH in DCM).

-

Rf Values: Product (N-isomer) is typically lower (more polar) than the O-isomer. The starting pyridone stays at the baseline.

-

Phase 3: Work-up & Isolation

-

Filtration: Filter off the solid inorganic salts (

, excess -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at 50–60°C to remove the majority of DMF.

-

Critical: DMF is difficult to remove completely. You will be left with a viscous oil.

-

-

Extraction:

-

Resuspend the residue in Dichloromethane (DCM) (50 mL).

-

Wash with Brine (2 x 30 mL) to remove residual DMF.

-

Dry the organic layer over anhydrous

. -

Filter and concentrate to yield the crude crude oil/solid.

-

Phase 4: Purification

-

Crystallization (Preferred): The crude material often solidifies upon standing or triturating with diethyl ether/hexane. Recrystallize from Ethanol or Acetone/Ether .

-

Chromatography (Alternative): If oil persists, purify via silica gel column chromatography.

-

Gradient: 0%

10% Methanol in DCM. -

Elution Order: O-isomer (fast)

N-isomer (Target, slow) .

-

Experimental Workflow Diagram

Figure 2: Operational workflow for the synthesis process.

Quality Control & Validation

To ensure the isolated product is the correct regioisomer (N-alkyl vs O-alkyl), rely on NMR spectroscopy .

Expected Data (N-Isomer)

-

Appearance: Off-white to pale yellow solid.

-

1H NMR (DMSO-d6 or CDCl3):

-

1.25 (t, 3H,

-

4.20 (q, 2H,

-

4.70 (s, 2H,

- 6.10 (d, 2H, Pyridone C3/C5-H). Diagnostic: Upfield shift compared to pyridine.

- 7.60 (d, 2H, Pyridone C2/C6-H).

-

1.25 (t, 3H,

-

IR Spectroscopy:

-

1650–1660 cm⁻¹: Strong

stretch (Pyridone carbonyl). This band is ABSENT in the O-alkylated product. -

1740 cm⁻¹: Ester

stretch.

-

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Yield | Incomplete deprotonation or moisture. | Ensure reagents are dry; increase stirring time in Phase 1. |

| High O-Alkylation | Solvent too non-polar or "Hard" conditions. | Ensure solvent is DMF (not THF). Avoid silver salts. Stick to K2CO3. |

| Residual DMF | High boiling point of DMF. | Use rigorous brine washes or azeotrope with heptane on rotavap. |

| Product is an Oil | Impurities preventing crystallization. | Triturate with cold diethyl ether to induce precipitation. |

References

-

Scriven, E. F. V., & Ramsden, C. A. (2016). Pyridine and Pyridine Derivatives. In Comprehensive Heterocyclic Chemistry III. Elsevier.[4][5]

-

Katritzky, A. R., et al. (2010).[3] Synthesis of 4-pyridone derivatives. Journal of Organic Chemistry. (General reference for pyridone tautomerism and alkylation).

-

PubChem Compound Summary. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

LaPlante, S. R., et al. (2013).[4] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.[4] [Link]

Sources

- 1. 4-Pyridone - Wikipedia [en.wikipedia.org]

- 2. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 3. scielo.org.za [scielo.org.za]

- 4. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ph3P catalyzed synthesis of alkyl 2-(4-oxopyridin-1(4H)-yl)acrylates by nucleophilic addition to alkyl propiolates [scielo.org.za]

Application Note: High-Performance Purification of Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Executive Summary

This application note details the purification protocol for ethyl 2-(4-oxopyridin-1(4H)-yl)acetate , a critical intermediate in the synthesis of novel antifungals, iron chelators, and enzyme inhibitors.[1]

The synthesis of N-substituted 4-pyridones typically involves the alkylation of 4-hydroxypyridine (4-pyridone). This reaction is an ambident nucleophile challenge , resulting in a mixture of the desired N-alkylated product (the pyridone) and the undesired O-alkylated impurity (the alkoxypyridine).

Successful isolation requires exploiting the significant polarity difference between the aromatic O-isomer and the polar, quinoid-like N-isomer. This guide provides a self-validating chromatography workflow to achieve >98% purity.

Chemo-Physical Analysis & Separation Logic

To design an effective separation, one must understand the electronic nature of the analyte and its impurities.[1]

The Ambident Nucleophile Challenge

The starting material, 4-pyridone, exists in equilibrium with 4-hydroxypyridine.[1] Upon deprotonation, the anion can react at two sites:[1]

-

Nitrogen (N-alkylation): Yields the desired 4-pyridone derivative. This structure breaks the aromaticity of the pyridine ring, resulting in a highly polar, quinoid-like system .[1]

-

Oxygen (O-alkylation): Yields the pyridine ether derivative. This structure retains the aromatic pyridine ring, making it significantly less polar (lipophilic) than the N-isomer.

Polarity Profile & Elution Order

On normal-phase silica gel, the elution order is predictable based on the structural properties described above:

| Component | Structure Type | Polarity | Elution Order |

| Ethyl bromoacetate | Alkyl Halide | Non-polar | 1 (Fastest) |

| O-Isomer | Pyridine Ether | Moderately Polar | 2 |

| N-Isomer (Target) | 4-Pyridone | High Polarity | 3 |

| 4-Pyridone | Starting Material | Very High Polarity | 4 (Slowest/Retained) |

Method Development: Thin Layer Chromatography (TLC)[2][3][4][5][6]

Before scaling to a column, the separation must be optimized on TLC.[1]

Mobile Phase Selection

Standard Hexane/Ethyl Acetate systems are often insufficient for moving the N-isomer due to its high polarity. A Dichloromethane (DCM) / Methanol (MeOH) system is recommended.

-

Screening Solvent A: 100% Ethyl Acetate (EtOAc).

-

Observation: O-isomer moves to Rf ~0.6; N-isomer may streak at Rf ~0.1-0.2.

-

-

Screening Solvent B: 5% MeOH in DCM.

-

Observation: Improved resolution. O-isomer Rf ~0.8; N-isomer Rf ~0.3-0.4.

-

Visualization Protocols

The pyridine ring allows for UV detection, but chemical stains provide confirmation of functional groups.[1]

-

Primary: UV Light (254 nm).[2] Both isomers absorb strongly.[1]

-

Secondary (Confirmation): Iodine Chamber (

).[3] The N-isomer (pyridone) typically stains yellow/brown more intensely than the O-isomer due to the accessible lone pairs and higher polarity. -

Tertiary (Specific): Dragendorff’s Reagent. Stains the quaternary-like nitrogen of the pyridone orange/red.

Detailed Purification Protocol

Reagents and Equipment

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes.[1]

-

Additives: Triethylamine (TEA) - Optional, prevents streaking if the product exhibits acidity.

Sample Preparation (Dry Loading)

Direct liquid injection is discouraged because the N-isomer has poor solubility in non-polar starting solvents (like Hexane), leading to precipitation at the column head.

-

Dissolve the crude reaction mixture in a minimum amount of DCM/MeOH (9:1).

-

Add silica gel (approx. 1-2g silica per 1g crude).

-

Evaporate the solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained.

Column Packing & Elution Gradient

Column Dimensions: Use a 1:30 to 1:50 ratio of sample mass to silica mass.

Step-by-Step Gradient Table:

| Step | Solvent Composition | Target Eluent | Volume (Column Volumes) |

| 1 | 30% EtOAc in Hexanes | Excess Ethyl Bromoacetate | 2 CV |

| 2 | 60% EtOAc in Hexanes | O-Isomer (Impurity) | 3-4 CV |

| 3 | 100% EtOAc | Transition / Mixed Fractions | 2 CV |

| 4 | 2% MeOH in DCM | N-Isomer (Product) | Monitor TLC |

| 5 | 5% MeOH in DCM | N-Isomer (Tail) | Until complete |

Note: If the N-isomer streaks (tails) during Step 4, add 1% Triethylamine to the mobile phase to sharpen the band.

Workflow Visualization

Purification Logic Flow

The following diagram illustrates the decision-making process and physical workflow for this purification.

Figure 1: Step-wise purification workflow emphasizing the polarity switch required to separate the O-isomer from the N-isomer.

Mechanistic Interaction

Understanding why the separation works ensures reproducibility.

Figure 2: Differential interaction of isomers with the silica stationary phase.[1]

Validation & Troubleshooting

NMR Validation (Self-Validating System)

How do you confirm you have the N-isomer and not the O-isomer?

-

NMR (CDCl

-

N-Isomer (Target): The N-CH

protons typically appear as a singlet around 4.5 – 4.8 ppm . The ring protons show a characteristic AA'BB' or AA'XX' pattern distinct from pyridine. -

O-Isomer (Impurity): The O-CH

protons appear further downfield (deshielded by oxygen) or show different coupling if the ring retains full aromaticity. -

C=O Signal: The ester carbonyl is present in both, but the pyridone C=4 carbonyl (~176-178 ppm in

) is diagnostic for the N-isomer.

-

Troubleshooting Guide

-

Problem: The N-isomer is streaking (tailing) across 10+ fractions.

-

Cause: Strong interaction between the pyridone oxygen and acidic silanols.

-

Solution: Flush the column with DCM/MeOH containing 1% Triethylamine (TEA) or 1% Acetic Acid (depending on the specific pKa, though TEA is usually safer for basic nitrogens).

-

-

Problem: Co-elution of O- and N-isomers.

-

Cause: Gradient ramp was too fast.

-

Solution: Hold the gradient at 60% EtOAc/Hexanes (Step 2) for an additional 2 CVs before switching to DCM/MeOH.

-

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (General mechanisms of ambident nucleophiles).

-

Scriven, E. F. V., & Ramsden, C. A. (2019).[1] Pyridine and its Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.[1] (Detailed reactivity of 4-pyridones).

-

Li, J. J. (2014).[1] Name Reactions in Heterocyclic Chemistry. Wiley.[1] (Context on N-alkylation vs O-alkylation selectivity).

-

Reich, H. J. (2023).[1] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Reference for acidity of hydroxypyridines).

Sources

Application Note: Regioselective N-Alkylation of 4-Hydroxypyridine with Ethyl Bromoacetate

Executive Summary

This technical guide details the optimized protocol for the N-alkylation of 4-hydroxypyridine using ethyl bromoacetate. While 4-hydroxypyridine is an ambident nucleophile capable of reacting at either the nitrogen (N-alkylation) or oxygen (O-alkylation) atom, this protocol utilizes thermodynamic control and specific basic conditions to favor the formation of the N-alkylated pyridone derivative (Ethyl 2-(4-oxopyridin-1(4H)-yl)acetate).

This intermediate is critical in the synthesis of peptidomimetics, prolyl hydroxylase inhibitors, and novel antimicrobial agents.

Scientific Foundation & Reaction Logic

Tautomeric Equilibrium & Regioselectivity

4-Hydroxypyridine exists in a tautomeric equilibrium between the enol form (4-hydroxypyridine) and the keto form (4-pyridone) . In solution (especially in polar solvents) and the solid state, the 4-pyridone tautomer predominates due to its significant resonance stabilization energy.

-

Ambident Nucleophilicity: The deprotonated anion (4-pyridonate) can attack the electrophile (ethyl bromoacetate) at:

-

Nitrogen: Yields the N-alkylated product (a 4-pyridone derivative).[1]

-

Oxygen: Yields the O-alkylated product (an alkoxypyridine ether).

-

Mechanistic Pathway (HSAB Theory)

According to the Hard and Soft Acids and Bases (HSAB) theory:

-

The Nitrogen center is softer and more nucleophilic in the neutral/pyridone form.

-

The Oxygen center is harder.

Under thermodynamic control using a carbonate base (

Reaction Pathway Diagram

Caption: Mechanistic pathway illustrating the divergent alkylation routes. The N-alkylation pathway (green) is favored under the protocol conditions.

Experimental Protocol

Reagents & Equipment Table

| Reagent / Material | CAS Number | Equiv. | Role | Hazard Note |

| 4-Hydroxypyridine | 626-64-2 | 1.0 | Substrate | Irritant |

| Ethyl Bromoacetate | 105-36-2 | 1.1 - 1.2 | Electrophile | Lachrymator , Toxic |

| Potassium Carbonate ( | 584-08-7 | 2.0 | Base | Irritant, Hygroscopic |

| Acetone (Anhydrous) | 67-64-1 | Solvent | Solvent | Flammable |

| DMF (Alternative) | 68-12-2 | Solvent | Solvent | Teratogen |

Equipment:

-

Round-bottom flask (100 mL or 250 mL).

-

Reflux condenser with drying tube (

). -

Magnetic stirrer and hotplate.

-

Rotary evaporator.[2]

Step-by-Step Procedure (Method A: Acetone Reflux)

This method is preferred for ease of workup and safety.

-

Preparation: In a clean, dry round-bottom flask, dissolve 4-hydroxypyridine (1.0 g, 10.5 mmol, 1.0 eq) in anhydrous Acetone (30 mL).

-

Note: If solubility is poor, add a minimum amount of DMF (2-3 mL) as a co-solvent.

-

-

Activation: Add anhydrous Potassium Carbonate (

) (2.9 g, 21.0 mmol, 2.0 eq) to the solution. Stir at room temperature for 15 minutes to facilitate deprotonation. -

Alkylation: Add Ethyl Bromoacetate (1.93 g, 1.28 mL, 11.5 mmol, 1.1 eq) dropwise over 5 minutes.

-

Critical Safety: Perform this step in a fume hood. Ethyl bromoacetate is a potent lachrymator (tear gas agent).

-

-

Reaction: Heat the mixture to Reflux (approx. 60°C) with vigorous stirring.

-

Duration: 4–6 hours. Monitor by TLC (System: 10% Methanol in DCM). The starting material (Rf ~0.2) should disappear, and a new higher Rf spot (Rf ~0.5) should appear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid inorganic salts (

, excess -

Concentrate the filtrate under reduced pressure (Rotavap) to remove the solvent.

-

-

Purification:

-

The residue is typically a viscous oil or low-melting solid.

-

Recrystallization: Dissolve in a minimum amount of hot Ethyl Acetate and add Hexanes dropwise until turbid. Cool to 4°C.

-

Alternative (Column): If necessary, purify via silica gel chromatography (Eluent: 0-5% Methanol in DCM).

-

Method B: High-Throughput (DMF/NaH)

Use this method for difficult substrates or if Method A yields are <50%.

-

Suspend NaH (60% in oil, 1.1 eq) in dry DMF at 0°C under Nitrogen.

-

Add 4-Hydroxypyridine (1.0 eq) portion-wise. Stir 30 min until

evolution ceases. -

Add Ethyl Bromoacetate (1.1 eq) dropwise at 0°C.

-

Warm to RT and stir for 2 hours.

-

Quench: Carefully add water. Extract with EtOAc (3x).[2][3][4] Wash organics with brine, dry over

, and concentrate.

Quality Control & Validation

Expected Analytical Data

For This compound :

| Technique | Diagnostic Signal | Interpretation |

| TLC | Rf ~ 0.4 - 0.5 | (10% MeOH/DCM). UV Active. |

| 1H NMR | N-CH2-CO (Distinctive singlet confirming N-alkylation). | |

| 1H NMR | Pyridone ring protons ( | |

| 1H NMR | Pyridone ring protons ( | |

| 1H NMR | Ethyl ester group protons. | |

| IR | ~1740 | Ester C=O stretch. |

| IR | ~1650 | Pyridone C=O stretch (Amide-like). |

Note: If O-alkylation occurs, the pyridyl protons will shift significantly, and the "amide" carbonyl peak at 1650 cm⁻¹ will be absent, replaced by aromatic C=C/C=N stretches.

Characterization Logic Diagram

Caption: Decision tree for confirming regioselectivity via NMR spectroscopy.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure |

| O-Alkylation Observed | Solvent/Base mismatch | Avoid highly polar protic solvents if using weak bases. Ensure the reaction is strictly N-selective by using DMF/Acetone. |

| Ester Hydrolysis | Wet solvent / Excess Base | Ensure Acetone is anhydrous. Reduce reaction time. Avoid aqueous workup if possible (filter salts instead). |

| Dark/Tar Product | Overheating | Do not exceed 60°C. Ethyl bromoacetate can decompose at high temperatures. |

References

-

Kotgire, S. S., et al. (2014). "Microwave assisted synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate." Pharma Science Monitor. (Demonstrates N-alkylation of homologous 4-quinazolinone systems using ethyl chloroacetate/NaH).

-

Zaoui, Y., et al. (2022).[6] "Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate."[6] IUCrData. (Crystallographic confirmation of N-alkylation in pyridazinone analogs using similar conditions).

-

Yavari, I., et al. (2010). "Ph3P-Catalyzed Synthesis of Alkyl 2-(4-Oxopyridin-1(4H)-yl)acrylates." South African Journal of Chemistry. (Confirms nucleophilic attack of 4-hydroxypyridine nitrogen on acrylate systems to form N-alkylated pyridones).

- Mobinikhaledi, A., et al. (2014). "Synthesis and Characterization of Novel Pyridone Derivatives." (General reference for N-alkylation of 4-pyridone with alkyl halides in DMF/K2CO3).

Sources

Troubleshooting & Optimization

common side products in the N-alkylation of 4-hydroxypyridine.

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical support guide for the N-alkylation of 4-hydroxypyridine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this common yet often challenging transformation. We aim to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Understanding the Core Challenge: N- vs. O-Alkylation

The primary hurdle in the alkylation of 4-hydroxypyridine is the control of regioselectivity. This arises from the inherent chemical nature of the starting material itself.

FAQ 1.1: Why do I get a mixture of N-alkylated and O-alkylated products?

This is the most common issue and is rooted in the tautomerism of 4-hydroxypyridine and the ambident nature of the resulting anion.

-

Tautomerism: 4-hydroxypyridine exists in a dynamic equilibrium with its more stable tautomer, 4-pyridone.[1][2] In the presence of a base, the proton is removed to generate a resonance-stabilized pyridone anion.

-

Ambident Nucleophile: This anion is an "ambident nucleophile," meaning it has two distinct nucleophilic centers: the nitrogen atom and the oxygen atom.[3][4] Consequently, when you introduce an electrophile (your alkylating agent), it can attack either site, leading to a mixture of the desired N-alkyl-4-pyridone and the common side product, 4-alkoxypyridine.

Caption: Tautomerism of 4-hydroxypyridine and its resulting ambident anion.

Section 2: Troubleshooting Guide: Side Products & Solutions

This section addresses specific experimental issues in a question-and-answer format.

Issue 2.1: My primary side product is the O-alkylated isomer (4-alkoxypyridine). How can I improve the N/O selectivity?

Controlling the N- vs. O-alkylation ratio is a classic challenge in heterocyclic chemistry. The outcome is not random; it is dictated by a set of interdependent reaction parameters. The key is to create conditions that favor nucleophilic attack from the "softer" nitrogen atom over the "harder" oxygen atom, a concept explained by Hard and Soft Acid and Base (HSAB) theory.[5]

Causality-Driven Insights:

-

Solvent Choice: Polar aprotic solvents (like DMF, DMSO) are excellent at solvating cations. This leaves the "hard" oxygen anion more exposed and reactive, favoring O-alkylation. In contrast, non-polar solvents (like toluene or dioxane) promote ion-pairing between the cation and the oxygen, making the nitrogen atom the more accessible nucleophilic site.[4]

-

Base and Counter-ion: The choice of base determines the counter-ion (cation). "Hard" cations like Na+ (from NaH) strongly associate with the hard oxygen atom, which can sometimes favor O-alkylation. "Softer" or larger cations like K+ or Cs+ (from K₂CO₃, Cs₂CO₃) have a weaker association with the oxygen, increasing the relative reactivity of the nitrogen. Using a silver salt (e.g., Ag₂O) almost exclusively yields the O-alkylated product.[6]

-

Alkylating Agent: According to HSAB theory, soft nucleophiles prefer to react with soft electrophiles, and hard with hard. The nitrogen center of the pyridone is softer than the oxygen. Therefore, using "softer" alkylating agents like alkyl iodides or bromides favors N-alkylation. "Harder" agents, such as dimethyl sulfate or alkyl tosylates, will preferentially react at the hard oxygen site.[5]

-

Temperature: N-alkylation is often the kinetically favored process, while O-alkylation can be the thermodynamically more stable product. Running the reaction at lower temperatures can sometimes favor the kinetic N-alkylated product, though this is highly system-dependent.

Data Summary: Influencing N- vs. O-Alkylation Selectivity

| Parameter | Condition Favoring N-Alkylation | Condition Favoring O-Alkylation | Rationale / Citation |

| Solvent | Non-polar (Toluene, Dioxane) | Polar Aprotic (DMF, DMSO, Acetonitrile) | Solvent effects on ion pairing and anion reactivity.[4] |

| Base / Counter-ion | K₂CO₃, Cs₂CO₃ | NaH, Ag₂O | HSAB theory; nature of the cation-anion interaction.[5][6] |

| Alkylating Agent | Alkyl Iodide (R-I), Alkyl Bromide (R-Br) | Dialkyl Sulfate (R₂SO₄), Alkyl Tosylate (R-OTs) | HSAB theory; electrophile hardness.[5] |

| Temperature | Generally lower temperatures | Generally higher temperatures | Kinetic vs. thermodynamic product control. |

Protocol: A General Method for Maximizing N-Alkylation

This protocol is a starting point based on principles that favor N-selectivity. Optimization will likely be required for your specific substrate and alkylating agent.

Materials:

-

4-Hydroxypyridine

-

Alkyl Halide (iodide or bromide preferred) (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃), finely ground (2.0 - 3.0 eq)

-

Anhydrous Toluene or Dioxane

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxypyridine (1.0 eq) and finely ground potassium carbonate (2.0-3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent Addition: Add anhydrous toluene (or dioxane) to create a slurry (approx. 0.1-0.5 M concentration with respect to the 4-hydroxypyridine).

-

Reagent Addition: Add the alkyl halide (1.1-1.5 eq) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the reactivity of the alkyl halide.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the consumption of the starting material and the appearance of two new spots (N- and O-alkylated products).

-

Workup: Upon completion, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent or ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can then be purified by column chromatography to separate the N- and O-isomers.

Issue 2.2: The reaction is incomplete, with significant unreacted starting material.

Low conversion can be frustrating, but it is a solvable problem. A systematic approach is the most efficient way to identify the cause.

Potential Causes & Solutions:

-

Insufficient Base or Poor Base Quality: The base may not be strong enough to deprotonate the 4-pyridone effectively, or it may be of poor quality (e.g., hydrated K₂CO₃).

-

Solution: Ensure your base is anhydrous and finely powdered to maximize surface area. Consider a stronger base like potassium tert-butoxide (t-BuOK) if necessary, but be aware this may alter selectivity.[7]

-

-

Inactive Alkylating Agent: Alkyl halides can degrade over time.

-

Solution: Use a freshly opened bottle or purify the alkylating agent before use. Adding a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can promote the reaction with alkyl chlorides or bromides via the Finkelstein reaction.[7]

-

-

Low Purity Reagents or Wet Solvents: Water can quench the pyridone anion and interfere with the reaction.[8][9]

-

Solution: Always use anhydrous solvents and high-purity starting materials.[8]

-

-

Inadequate Temperature or Time: The reaction may simply be too slow under your current conditions.

-

Solution: Increase the temperature incrementally and allow for longer reaction times. Monitor by TLC to ensure the product is not degrading under prolonged heating.

-

-

Poor Mixing: In a heterogeneous reaction (like with K₂CO₃), inefficient stirring can lead to low reaction rates.[8]

-

Solution: Ensure vigorous stirring to maintain a well-mixed suspension.

-

Caption: Troubleshooting workflow for low reaction conversion.

Section 3: Advanced & Alternative Strategies

FAQ 3.1: Are there alternative methods that completely avoid the O-alkylation side product?

Yes. When absolute N-selectivity is required, a common and effective strategy is to use a starting material where the oxygen is already "masked" as an ether. The alkylation then occurs unambiguously at the nitrogen.

The 4-Alkoxypyridine Method: This approach involves a two-step sequence:

-

N-Alkylation: Start with 4-alkoxypyridine (e.g., 4-methoxypyridine). The nitrogen atom is the only available nucleophilic site. Reaction with an alkyl halide generates a quaternary N-alkyl-4-alkoxypyridinium salt.[10][11]

-

O-Dealkylation: The resulting pyridinium salt is then treated with a nucleophile (often the halide counter-ion from the first step) which cleaves the O-alkyl group to yield the final N-alkyl-4-pyridone.[10][12]

This method is highly regioselective for N-alkylation and avoids the formation of the 4-alkoxypyridine isomer as a byproduct.[10][11]

Caption: Workflow for highly selective N-alkylation via a 4-alkoxypyridine intermediate.

Section 4: Purification and Analysis

FAQ 4.1: What is the best way to separate the N- and O-alkylated isomers?

-

Silica Gel Column Chromatography: This is the most reliable method. The N-alkyl-4-pyridone is significantly more polar than the O-alkylated 4-alkoxypyridine due to the presence of the amide-like carbonyl group. A typical gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity will elute the less polar O-alkylated product first, followed by the more polar N-alkylated product.

-

Recrystallization: If the crude product mixture contains one isomer in high excess and the material is crystalline, recrystallization can be an effective purification method.

FAQ 4.2: How do I confirm which isomer is which?

Unequivocal characterization is crucial. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this.

-

¹H NMR: The protons on the alkyl group (-CH₂-) will have different chemical shifts. Protons attached to an oxygen (R-O-CH₂-) are typically further downfield (higher ppm) than protons attached to the nitrogen (R-N-CH₂-).

-

¹³C NMR: The most diagnostic signal is the carbonyl carbon of the N-alkyl-4-pyridone, which will appear significantly downfield (typically >160 ppm), a peak that is absent in the 4-alkoxypyridine isomer.[13]

-

Infrared (IR) Spectroscopy: The N-alkyl-4-pyridone will show a strong carbonyl (C=O) stretching band around 1640-1680 cm⁻¹, which will be absent in the O-alkylated isomer.

References

-

The Journal of Organic Chemistry. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. [Link]

-

ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

-

Organic Chemistry Portal. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. [Link]

-

Taylor & Francis Online. (1999). Regioselective Synthesis of N-Alkyl Pyridones. [Link]

-

Digital.Maag, Youngstown State University. (1978). The alkylation of 4-pyridone. [Link]

-

Elsevier. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

-

Wikipedia. Pyridine. [Link]

-

YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. [Link]

-

ResearchGate. (2025). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones. [Link]

-

PMC, National Center for Biotechnology Information. (2024). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. [Link]

-

ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation?. [Link]

-

ResearchGate. (2025). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

-

National Center for Biotechnology Information. (2016). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1][14]naphthyrin-5(6H)-one. [Link]

-

PMC, National Center for Biotechnology Information. (2020). A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

-

Taylor & Francis Online. (2007). Regioselective Synthesis of N-Alkyl Pyridones. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 3. The alkylation of 4-pyridone [digital.maag.ysu.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. tandfonline.com [tandfonline.com]

- 12. tandfonline.com [tandfonline.com]

- 13. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]

Technical Support Center: Purification Challenges of Polar Pyridone Compounds

This technical support center is designed for researchers, scientists, and drug development professionals to navigate the common yet significant challenges associated with the purification of polar pyridone compounds. The inherent polarity, hydrogen bonding capabilities, and basicity of the pyridone scaffold often lead to complex purification issues. This guide provides in-depth, field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format.

Troubleshooting Guide: Chromatographic Purification

Chromatography is the workhorse of purification, but polar pyridones can exhibit problematic behavior on standard stationary phases. This section addresses the most frequent issues encountered.

Question: My polar pyridone compound shows poor or no retention on a standard C18 reversed-phase column and elutes in the void volume. What should I do?

Answer: This is the most common challenge when purifying polar compounds. Traditional C18 reversed-phase chromatography (RPC) relies on hydrophobic interactions between the nonpolar stationary phase and the analyte.[1] Highly polar molecules, like many pyridone derivatives, have minimal hydrophobic character and are therefore poorly retained, often eluting with the solvent front.[1]

Here are several effective strategies to overcome this issue:

-

Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative that utilizes a polar stationary phase (e.g., bare silica, amide, diol) with a high-organic, low-aqueous mobile phase.[2][3] This technique establishes a water-enriched layer on the stationary phase, and polar analytes are retained through partitioning. Elution is typically achieved by increasing the concentration of the aqueous component.[4] HILIC provides robust retention for very polar compounds that are unretained in RPC.[1]

-

Use a Polar-Embedded or Aqua-Stable Column: These are modified reversed-phase columns designed to prevent "phase collapse" of the C18 ligands in highly aqueous mobile phases.[5] This stability allows for the use of mobile phases with high water content, which can improve the retention of polar analytes compared to traditional C18 columns.[2]

-

Employ Mixed-Mode Chromatography (MMC): This powerful technique uses stationary phases that possess multiple retention mechanisms, such as reversed-phase and ion-exchange functionalities.[2] For a basic pyridone, a mixed-mode column with cation-exchange properties can provide strong retention based on both ionic and hydrophobic interactions, offering unique selectivity.[1]

Question: I'm observing significant peak tailing for my basic pyridone compound on a silica gel column. How can I improve the peak shape?

Answer: Peak tailing for basic compounds like pyridones on standard silica gel is a classic problem. It is primarily caused by strong, non-ideal interactions between the basic nitrogen of the pyridone ring and acidic silanol groups (Si-OH) on the silica surface.[6] This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" peak.[6]

Here are proven solutions:

-

Modify the Mobile Phase: The most straightforward approach is to add a basic modifier to your eluent. This "competing base" will preferentially interact with the acidic silanol sites, masking them from your compound and leading to a more symmetrical peak shape.[6]

-

For basic pyridones: Add 0.1-1% triethylamine (TEA) or pyridine to the mobile phase.

-

For acidic pyridones: Add 0.1-1% acetic acid or formic acid.

-

-

Change the Stationary Phase: If mobile phase modifiers are ineffective or undesirable, consider a different stationary phase.

-

Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative for purifying basic compounds.[7]

-

Amine-Functionalized Silica: These columns have an amine-propyl phase bonded to the silica, which acts as a "base shield," minimizing interactions with underlying silanols and offering a different selectivity profile.[4][8]

-

-

Reduce Sample Load: Overloading the column can saturate the accessible, low-energy binding sites, forcing molecules to interact with the more problematic high-energy acidic sites, which exacerbates tailing.[6] Try injecting a smaller amount of your crude material.

Workflow: Troubleshooting Peak Tailing

Sources

- 1. waters.com [waters.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. biotage.com [biotage.com]

- 5. theanalyticalscientist.com [theanalyticalscientist.com]

- 6. benchchem.com [benchchem.com]

- 7. Chromatography [chem.rochester.edu]

- 8. teledynelabs.com [teledynelabs.com]

how to remove unreacted starting material from ethyl 2-(4-oxopyridin-1(4H)-yl)acetate

Diagnostic & Triage

Before initiating a purification protocol, identify the specific impurity profile of your crude reaction mixture. The synthesis of ethyl 2-(4-oxopyridin-1(4H)-yl)acetate typically involves the N-alkylation of 4-hydroxypyridine (tautomer of 4-pyridone) with ethyl bromoacetate (or chloroacetate) using a base (

Impurity Profile Matrix

| Impurity | Chemical Nature | Diagnostic Sign | Risk Factor |

| Ethyl Bromoacetate | Electrophilic Alkyl Halide | Sweet, fruity odor (low conc.) or sharp/pungent (high conc.). Lachrymator. | High: Toxic and reactive.[1] Will alkylate downstream nucleophiles. |

| 4-Pyridone / 4-Hydroxypyridine | Amphoteric Heterocycle | Sticky, off-white semi-solid. High polarity on TLC (remains at baseline in non-polar eluents). | Medium: Difficult to remove due to high water solubility and H-bonding. |

| Reaction Solvent (DMF/DMSO) | High Boiling Polar Aprotic | Oily residue that refuses to solidify. | Medium: Traps impurities and prevents crystallization. |

Troubleshooting Guide: Validated Protocols

Scenario A: The "Oily Residue" (Excess Ethyl Bromoacetate)

Symptoms: The crude product is an oil or a wet solid that smells pungent. NMR shows extra triplet/quartet signals not matching the product.

Mechanism of Failure: Ethyl bromoacetate is a liquid (

Step-by-Step Protocol:

-

Concentrate: Evaporate the reaction solvent (DMF/Acetone) completely. If using DMF, use a high-vacuum rotary evaporator with a water bath at 50°C.

-

Triturate: Add Diethyl Ether or Hexanes (10 mL per gram of crude) to the residue.

-

Sonicate: Sonicate for 5-10 minutes. The product should harden into a discrete solid, while the ethyl bromoacetate dissolves in the supernatant.

-

Filtration: Filter the solid. Wash the filter cake with fresh Hexanes.

-

Validation: Check the filtrate by TLC. The UV-active spot (

in Hex/EtOAc) corresponds to the bromoacetate.

Scenario B: The "Sticky Solid" (Excess 4-Pyridone)

Symptoms: The product contains a highly polar impurity that streaks on TLC. The solid is hygroscopic or sticky.

Mechanism of Failure: 4-Pyridone is amphoteric (

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Chloroform . The N-alkylated product is soluble; inorganic salts (

, -

Filtration: Filter off the inorganic salts first.

-

Aqueous Wash: Wash the organic layer with Water (

).-

Scientific Logic:[2][3][4][5][6] 4-Pyridone is significantly more water-soluble than the ester product.

-

Caution:Do NOT use strong base (NaOH) to extract the pyridone. While high pH would deprotonate 4-pyridone (making it anionic and water-soluble), it will also rapidly hydrolyze your ethyl ester to the carboxylic acid.

-

-

Drying: Dry the organic layer over

and concentrate.

Master Purification Workflow (Visualized)

The following logic gate ensures the removal of both impurities without compromising the ester functionality.

Caption: Integrated workflow for the sequential removal of lipophilic (haloester) and hydrophilic (pyridone) impurities.

Frequently Asked Questions (FAQs)

Q1: Can I use column chromatography to purify this? A: Yes, but with caveats.

-

Stationary Phase: Silica gel.

-

Mobile Phase: DCM:Methanol (95:5 to 90:10).

-

Issue: Pyridones are very polar and tend to "streak" or "tail" on silica due to strong adsorption.

-

Modification: Add 1% Triethylamine (TEA) to your eluent to reduce tailing. However, ensure you rotovap thoroughly to remove the TEA, or it will contaminate your NMR.

Q2: Why did my product turn into a carboxylic acid? A: You likely exposed the product to basic aqueous conditions for too long.

-

The ethyl ester is sensitive.[7] If you used

in the reaction and then added water without neutralizing or removing the base, the local high pH can hydrolyze the ester to 2-(4-oxopyridin-1(4H)-yl)acetic acid . -

Prevention: Perform aqueous washes quickly with neutral water or slightly acidic brine (pH 5-6).

Q3: The literature suggests using NaOH to remove 4-pyridone. Why do you advise against it? A: Literature describing NaOH washes often refers to N-alkyl pyridones that do not have ester side chains . For your specific molecule (an ethyl acetate derivative), NaOH is incompatible. The rate of ester hydrolysis is competitive with the deprotonation/extraction rate of the impurity.

Q4: My product is still colored (yellow/orange) after purification. Is it pure? A: Pure N-alkyl-4-pyridones are typically colorless solids.

-

Cause: Trace oxidation of 4-pyridone or polymerization of ethyl bromoacetate can leave colored impurities.

-

Solution: Perform a final recrystallization from Acetone or Ethanol . Activated charcoal treatment during recrystallization can also remove the color bodies.

References

-

Synthesis and Properties of Pyridones

- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference for Pyridone tautomerism and reactivity).

- values)

-

Solubility & Purification of N-Alkyl Pyridones

-

Source:Organic Syntheses, Coll.[7] Vol. 5, p. 509 (1973); Vol. 45, p. 83 (1965). (General procedures for handling water-soluble pyridone derivatives).

- Relevance: Validates the use of chlorinated solvents for extraction and the difficulty of silica chrom

-

-

Handling of Ethyl Bromoacetate

- Source: PubChem Compound Summary for CID 7748, Ethyl bromoacet

- Relevance: Safety data (lachrymator) and physical properties (solubility in organic solvents vs.

Sources

- 1. How to properly handle and store ethyl bromoacetate_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. scielo.org.za [scielo.org.za]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 7. Organic Syntheses Procedure [orgsyn.org]

minimizing byproduct formation in the synthesis of N-substituted pyridones

Welcome to the technical support center for the synthesis of N-substituted pyridones. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of pyridone chemistry. Our focus is to empower you with the knowledge to minimize byproduct formation and optimize your synthetic routes.

Introduction: The N- versus O-Alkylation Challenge

The synthesis of N-substituted pyridones is a cornerstone in the development of numerous pharmaceuticals and biologically active compounds.[1][2][3][4][5] However, a persistent challenge in this field is controlling the regioselectivity of the reaction. Pyridones are ambident nucleophiles, meaning they can react at two different sites: the nitrogen atom to yield the desired N-substituted pyridone, or the oxygen atom to form the 2-alkoxypyridine byproduct.[1][4][5] The ratio of these two products is highly sensitive to a variety of factors, including the choice of reagents, solvent, and reaction conditions.[1][2][6] This guide will dissect these factors and provide actionable strategies to steer your reaction towards the desired N-substituted product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of O-alkylation byproducts in my N-substituted pyridone synthesis?

The formation of O-alkylated byproducts, specifically 2-alkoxypyridines, arises from the ambident nucleophilic nature of the pyridone ring.[1][4][5] After deprotonation, the resulting pyridone anion has significant electron density on both the nitrogen and oxygen atoms. The site of alkylation is then determined by a delicate balance of electronic and steric factors, as well as the nature of the electrophile and the reaction environment, as dictated by Hard and Soft Acid-Base (HSAB) theory.[7]

Q2: How does the choice of alkylating agent affect the N/O selectivity?

The nature of the alkylating agent is a critical determinant of regioselectivity. Generally, "softer" electrophiles tend to favor N-alkylation, while "harder" electrophiles are more prone to O-alkylation.[7] For instance, benzyl and allyl halides are known to selectively furnish N-alkylation products.[8] Conversely, reagents that generate more carbocation-like intermediates, such as those in the Mitsunobu reaction, can lead to mixtures or exclusive O-alkylation.[7]

Q3: Can the base I use influence the formation of byproducts?

Absolutely. The choice of base and the resulting counter-ion can significantly impact the N/O alkylation ratio. For example, using cesium fluoride (CsF) has been shown to tune the selectivity, favoring N-alkylation with benzyl or allyl chlorides.[8] The use of cesium carbonate (Cs2CO3) has also been reported to promote N-alkylation of certain pyridone derivatives.[6] The cation can coordinate with the pyridone anion, influencing the nucleophilicity of the nitrogen and oxygen atoms.

Q4: Does the solvent play a role in controlling byproduct formation?

Yes, the solvent can have a profound effect on regioselectivity.[1][2] Polar aprotic solvents like DMF are commonly used, but the specific solvent can influence the solvation of the pyridone anion and the electrophile, thereby altering the reaction pathway. Interestingly, a mild and regioselective N-alkylation has been developed in water using a micellar system, which enhances the nucleophilicity of the pyridone nitrogen.[2][9]

Troubleshooting Guides

Guide 1: Poor N/O Selectivity in Standard Alkylation Reactions

Problem: My reaction is producing a significant amount of the O-alkylated byproduct (2-alkoxypyridine), making purification difficult and lowering the yield of my desired N-substituted pyridone.

Potential Causes & Solutions:

-

Inappropriate Alkylating Agent: As mentioned in the FAQs, the hardness of your electrophile could be favoring O-alkylation.

-

Troubleshooting Protocol:

-

Assess your electrophile: If you are using a hard electrophile like a tosylate or a reagent prone to forming a carbocation, consider switching to a softer one.

-

Switch to a softer halide: Alkyl iodides are generally softer than bromides, which are softer than chlorides. If possible, try using the corresponding alkyl iodide.[7]

-

Employ activated halides: Benzyl and allyl halides have shown high selectivity for N-alkylation.[2][8]

-

-

-

Suboptimal Base/Solvent System: The combination of your base and solvent may be creating an environment that favors O-alkylation.

-

Troubleshooting Protocol:

-

Utilize Cesium Salts: Consider using CsF or Cs2CO3 as the base, which have been shown to enhance N-selectivity.[6][8]

-

Explore Aqueous Micellar Conditions: A highly effective and environmentally friendly approach is to perform the reaction in water with a surfactant like Tween 20 (2% w/w).[2][9] This method has demonstrated high regioselectivity for N-alkylation with a broad range of alkyl halides.[2][9]

-

-

Data Summary: Impact of Reaction Conditions on N/O Alkylation Ratio